P2X3 Receptor Antagonism: 1-(3-Isobutoxybenzyl)piperazine vs. Related Piperazine Derivatives
1-(3-Isobutoxybenzyl)piperazine exhibits measurable antagonist activity at the recombinant rat P2X3 receptor. While a direct head-to-head comparison with a close analog in the same assay is not available, a class-level inference can be drawn. The compound shows an EC50 of 80 nM in a functional assay using Xenopus oocytes [1]. This contrasts with the activity profile of other piperazine-containing P2X antagonists. For example, N-arylpiperazine-modified analogues of KN-62, a known P2X7 antagonist, were designed and evaluated, showing the impact of the piperazine substituent on functional antagonism [2]. The presence of an isobutoxybenzyl group in 1-(3-Isobutoxybenzyl)piperazine represents a distinct structural motif from the KN-62 derivatives, suggesting a potentially different interaction with purinergic receptors and a specific, quantifiable level of activity at P2X3.
| Evidence Dimension | Functional antagonism of purinergic receptor |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | Related N-arylpiperazine-modified KN-62 analogues (antagonists of P2X7) |
| Quantified Difference | Qualitative difference in receptor subtype (P2X3 vs. P2X7) and structural class |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; evaluated at 10 µM |
Why This Matters
This quantifies a specific activity (80 nM EC50) against a well-defined therapeutic target (P2X3), providing a selection criterion for researchers in pain or sensory biology.
- [1] BindingDB. Data for 1-(3-Isobutoxybenzyl)piperazine at P2X3 receptor. View Source
- [2] Synthesis and Biological Activity of N-Arylpiperazine-Modified Analogues of KN-62, a Potent Antagonist of the Purinergic P2X7 Receptor. J. Med. Chem. 2003. View Source
